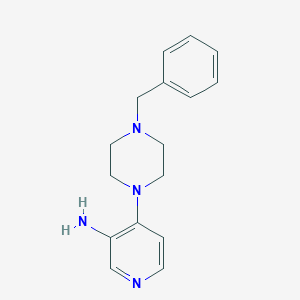
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, is not fully understood. However, it is known that this compound acts as a modulator of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylase.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has a range of biochemical and physiological effects. This compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect mood and behavior. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to inhibit the growth of certain cancer cells in vitro, suggesting potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has several advantages for lab experiments. This compound is readily available and can be synthesized using a variety of methods. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has a range of biochemical and physiological effects, making it a useful tool for studying the activity of certain neurotransmitter receptors in the brain and the growth of cancer cells in vitro. However, there are also limitations to using piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of certain neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, and its potential anticancer properties. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, in order to fully evaluate its potential as a therapeutic agent.
Synthesemethoden
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, can be synthesized using a variety of methods. One common method involves the reaction of 3-amino-4-pyridinecarboxylic acid with benzyl bromide in the presence of a base catalyst such as potassium carbonate. The resulting product is then treated with piperazine to yield piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-. Other synthetic methods include the reaction of 3-amino-4-pyridinecarboxylic acid with benzyl chloride or the reaction of 3-amino-4-pyridinecarboxylic acid with benzylamine.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitter receptors in the brain. Additionally, piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-, has been shown to have potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells in vitro.
Eigenschaften
CAS-Nummer |
14549-60-1 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl- |
Molekularformel |
C16H20N4 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
4-(4-benzylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c17-15-12-18-7-6-16(15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2 |
InChI-Schlüssel |
OENKIFHZQWWYBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)N |
Andere CAS-Nummern |
14549-60-1 |
Synonyme |
4-(4-Benzyl-1-piperazinyl)-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



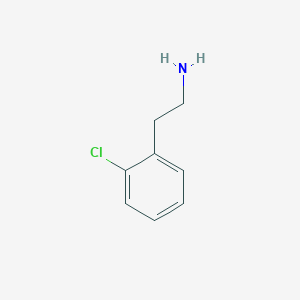

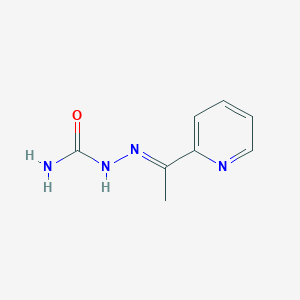
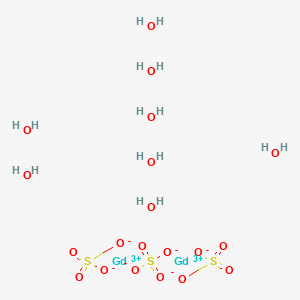

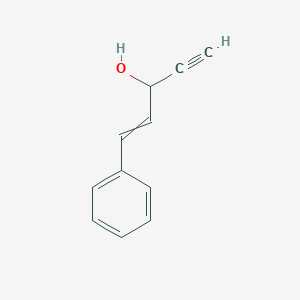
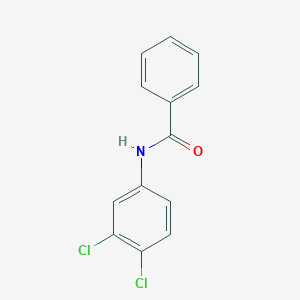
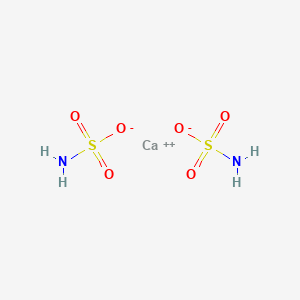

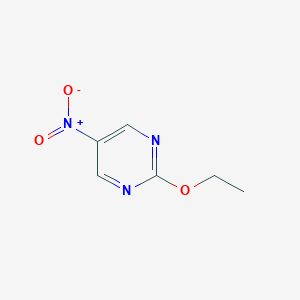
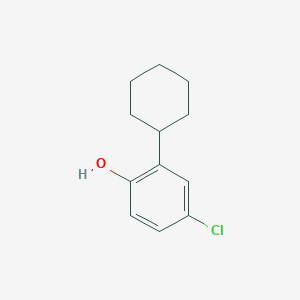
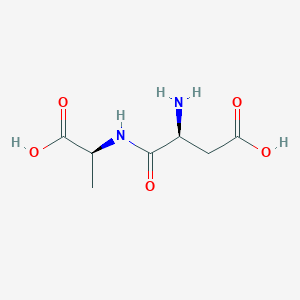
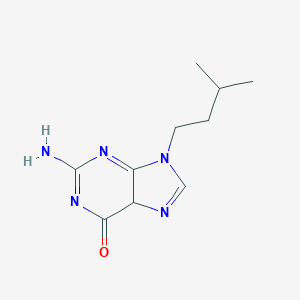
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)